molecular formula C10H7IN2 B13034818 5-Iodo-2,2'-bipyridine CAS No. 160539-05-9

5-Iodo-2,2'-bipyridine

Cat. No.: B13034818
CAS No.: 160539-05-9
M. Wt: 282.08 g/mol
InChI Key: GFKMDUYNSXQYPJ-UHFFFAOYSA-N
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Description

5-Iodo-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid. Another approach involves the use of iodinating reagents like N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C to achieve optimal yields .

Industrial Production Methods: Industrial production of 5-Iodo-2,2’-bipyridine may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Iodo-2,2’-bipyridine primarily involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in electron transfer processes, influencing various biochemical pathways. The iodine atom enhances the compound’s reactivity, allowing it to interact with specific molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2,2’-bipyridine is unique due to the presence of the iodine atom at the 5-position, which significantly alters its chemical properties and reactivity compared to other bipyridine derivatives. This modification enhances its potential in forming metal complexes with distinct photophysical and electrochemical characteristics .

Properties

CAS No.

160539-05-9

Molecular Formula

C10H7IN2

Molecular Weight

282.08 g/mol

IUPAC Name

5-iodo-2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H7IN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H

InChI Key

GFKMDUYNSXQYPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)I

Origin of Product

United States

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